molecular formula C11H16N2O3S2 B2703340 1-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide CAS No. 1428371-06-5

1-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide

Cat. No.: B2703340
CAS No.: 1428371-06-5
M. Wt: 288.38
InChI Key: ZFMCHPOOWZPWKG-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide is a synthetic organic compound characterized by its unique azetidine ring structure, which is substituted with a methylsulfonyl group and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide typically involves multiple steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids.

    Introduction of the Methylsulfonyl Group: This step often involves the reaction of the azetidine intermediate with methylsulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Thiophene Moiety: The thiophene group can be introduced via a nucleophilic substitution reaction, where a thiophene-containing reagent reacts with the azetidine intermediate.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azetidine ring can be reduced under hydrogenation conditions to form corresponding amines.

    Substitution: The methylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

1-(Methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which 1-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide exerts its effects depends on its specific application:

    Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: Could involve pathways related to inflammation, cell signaling, or metabolic processes.

Comparison with Similar Compounds

    1-(Methylsulfonyl)-N-(2-(furan-2-yl)ethyl)azetidine-3-carboxamide: Similar structure but with a furan ring instead of thiophene.

    1-(Methylsulfonyl)-N-(2-(pyridin-2-yl)ethyl)azetidine-3-carboxamide: Contains a pyridine ring, offering different electronic properties.

Uniqueness: 1-(Methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties, potentially leading to unique biological activities and chemical reactivity.

Properties

IUPAC Name

1-methylsulfonyl-N-(2-thiophen-2-ylethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S2/c1-18(15,16)13-7-9(8-13)11(14)12-5-4-10-3-2-6-17-10/h2-3,6,9H,4-5,7-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMCHPOOWZPWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)C(=O)NCCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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